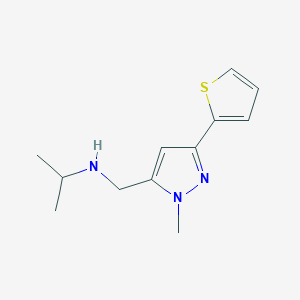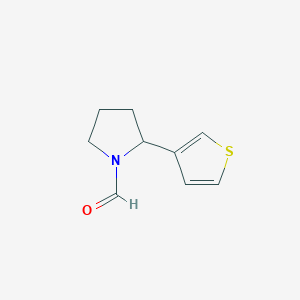
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde is an organic compound with the molecular formula C9H11NOS. It features a pyrrolidine ring substituted with a thiophene group at the 3-position and an aldehyde group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines . The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative .
Industrial Production Methods
Industrial production of 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, ensuring high yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to optimize the production process .
化学反応の分析
Types of Reactions
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: 2-(Thiophen-3-yl)pyrrolidine-1-carboxylic acid
Reduction: 2-(Thiophen-3-yl)pyrrolidine-1-methanol
Substitution: Halogenated or nitrated derivatives of the thiophene ring
科学的研究の応用
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites .
類似化合物との比較
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrrolidine ring, making it less versatile in forming complex structures.
Pyrrolidine-2-carbaldehyde: Lacks the thiophene ring, reducing its potential for π-π interactions and electronic applications.
2-(Furan-3-yl)pyrrolidine-1-carbaldehyde: Similar structure but with a furan ring instead of thiophene, which may alter its electronic properties and reactivity.
Uniqueness
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde is unique due to the combination of the thiophene and pyrrolidine rings, providing a versatile scaffold for the development of bioactive molecules and materials with specific electronic properties .
特性
分子式 |
C9H11NOS |
|---|---|
分子量 |
181.26 g/mol |
IUPAC名 |
2-thiophen-3-ylpyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c11-7-10-4-1-2-9(10)8-3-5-12-6-8/h3,5-7,9H,1-2,4H2 |
InChIキー |
NILCHPIWQQJEJV-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C=O)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate](/img/structure/B15056920.png)
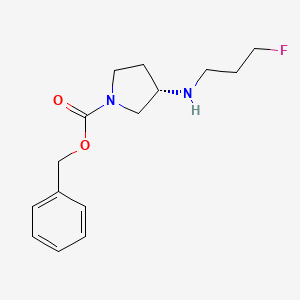
![7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15056933.png)

![2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056943.png)
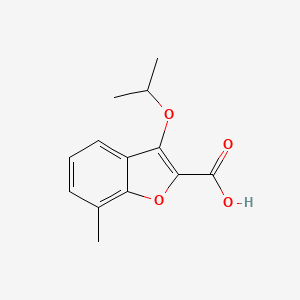
![1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15056956.png)
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)
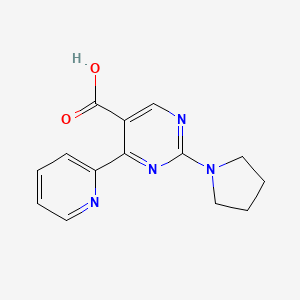
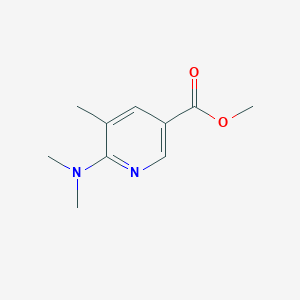
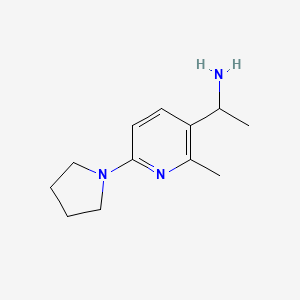
![2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B15056978.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B15056982.png)
